Mycophenolic Acid-13C-d3 (deuterated labelled)
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Overview
Description
Mycophenolic Acid-13C-d3 (deuterated labelled) is a stable isotope-labelled compound of Mycophenolic Acid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Mycophenolic Acid. The deuterium and carbon-13 labelling allows for precise tracking and quantification in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the Mycophenolic Acid molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The process often involves:
Starting Material: The synthesis begins with commercially available Mycophenolic Acid.
Deuteration: Specific hydrogen atoms in the Mycophenolic Acid molecule are replaced with deuterium using deuterated reagents under controlled conditions.
Carbon-13 Labelling: Carbon-13 is incorporated into the molecule through reactions with carbon-13 labelled reagents.
Industrial Production Methods
Industrial production of Mycophenolic Acid-13C-d3 is typically carried out in specialized facilities equipped to handle isotopic labelling. The process involves:
Fermentation: Mycophenolic Acid is produced through the fermentation of Penicillium species.
Isolation and Purification: The Mycophenolic Acid is isolated and purified from the fermentation broth.
Isotopic Labelling: The purified Mycophenolic Acid undergoes isotopic labelling to incorporate deuterium and carbon-13.
Chemical Reactions Analysis
Types of Reactions
Mycophenolic Acid-13C-d3 undergoes various chemical reactions, including:
Oxidation: Mycophenolic Acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Mycophenolic Acid-13C-d3 is widely used in scientific research due to its labelled isotopes, which allow for precise tracking and quantification. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mycophenolic Acid in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Mycophenolic Acid.
Drug Interaction Studies: Examining the interactions of Mycophenolic Acid with other drugs.
Biological Research: Understanding the biological effects and mechanisms of action of Mycophenolic Acid.
Clinical Research: Evaluating the efficacy and safety of Mycophenolic Acid in clinical settings.
Mechanism of Action
Mycophenolic Acid-13C-d3 exerts its effects by inhibiting inosine-5’-monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a reduction in the proliferation of T and B lymphocytes, which are crucial for the immune response. The labelled isotopes do not alter the mechanism of action but allow for detailed studies of the compound’s pharmacodynamics.
Comparison with Similar Compounds
Mycophenolic Acid-13C-d3 is unique due to its isotopic labelling, which distinguishes it from other similar compounds. Similar compounds include:
Mycophenolic Acid: The non-labelled parent compound.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid used in clinical settings.
Mycophenolate Sodium: Another salt form of Mycophenolic Acid used for its immunosuppressive properties.
The isotopic labelling of Mycophenolic Acid-13C-d3 allows for more precise and detailed studies compared to its non-labelled counterparts.
Properties
CAS No. |
1261432-16-9 |
---|---|
Molecular Formula |
C17H17O6D3 |
Molecular Weight |
324.35 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
24280-93-1 (unlabelled) |
tag |
Mycophenolate Mofetil Impurities |
Origin of Product |
United States |
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